
4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile is an organic compound with the molecular formula C9H7Br2NO It is a derivative of benzonitrile, featuring bromine, methoxy, and bromomethyl substituents on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common approach is the bromination of 2-(bromomethyl)-6-methoxybenzonitrile using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). This reaction introduces the bromine substituent at the 4-position of the aromatic ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of efficient catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
- Substitution reactions yield various substituted benzonitriles.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of amines.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates.
Agrochemicals: It is a precursor for the synthesis of pesticides and herbicides.
Material Science: It is used in the preparation of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile involves its interaction with various molecular targets. The bromine atoms and nitrile group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-methoxybenzonitrile: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
2-Bromo-4-methyl-6-methoxybenzonitrile: Features a methyl group instead of a bromomethyl group, affecting its reactivity and applications.
4-Bromo-2-(chloromethyl)-6-methoxybenzonitrile: Contains a chloromethyl group, which has different reactivity compared to the bromomethyl group.
Uniqueness: 4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile is unique due to the presence of both bromine and bromomethyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and research applications.
Eigenschaften
Molekularformel |
C9H7Br2NO |
|---|---|
Molekulargewicht |
304.97 g/mol |
IUPAC-Name |
4-bromo-2-(bromomethyl)-6-methoxybenzonitrile |
InChI |
InChI=1S/C9H7Br2NO/c1-13-9-3-7(11)2-6(4-10)8(9)5-12/h2-3H,4H2,1H3 |
InChI-Schlüssel |
LNKQOMAYRNLZCS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1C#N)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


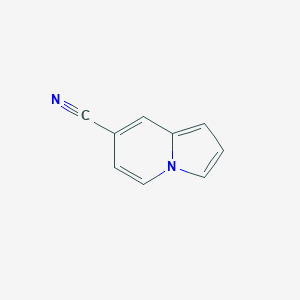
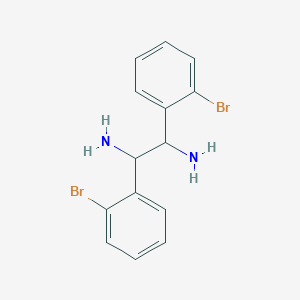
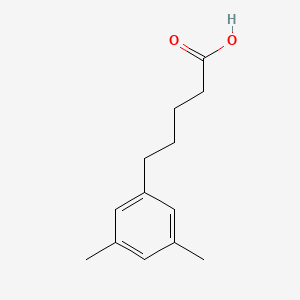
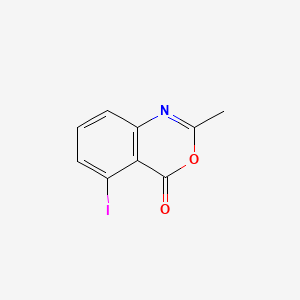
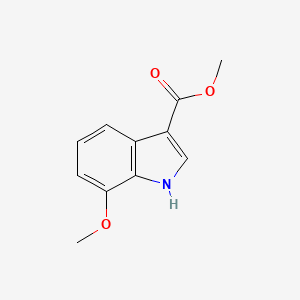
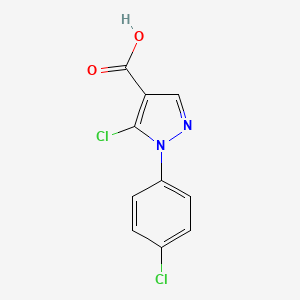

![3-Phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B13675283.png)
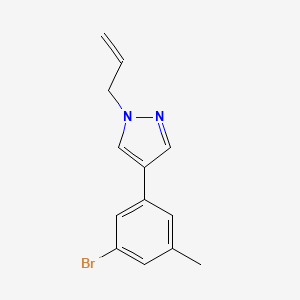

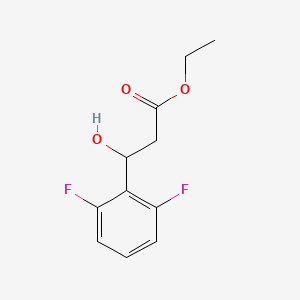
![4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one](/img/structure/B13675312.png)

![2,4-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675329.png)
